MKLP2/KIF20A ATPase Inhibition: Direct Potency Comparison Against Paprotrain in a Shared Assay Platform
In the same curated assay measuring inhibition of N-terminal MKLP2 (residues 56–505) ATPase basal activity isolated from human hepatocellular carcinoma cells, the target compound (BDBM50140924, CHEMBL3752271) exhibited an IC50 of 18,500 nM. The reference MKLP2 inhibitor Paprotrain (BDBM50140923, CHEMBL3753955) achieved an IC50 of 1,350 nM under identical conditions [1]. This represents a 13.7-fold difference in potency. Among 12 compounds tested in this assay entry, the target compound ranked 9th in potency, placing it in the lower-mid range of this chemotype series [1].
| Evidence Dimension | Inhibition of N-terminal MKLP2 (56–505) ATPase basal activity |
|---|---|
| Target Compound Data | IC50 = 18,500 nM (18.5 μM) |
| Comparator Or Baseline | Paprotrain: IC50 = 1,350 nM (1.35 μM); BDBM50140929: IC50 = 1,200 nM (most potent in series); BDBM50140934: IC50 = 59,000 nM (least potent in series) |
| Quantified Difference | 13.7-fold less potent than Paprotrain; 1.79-fold more potent than BDBM50140933 (IC50 33,100 nM); 3.19-fold less potent than BDBM50140934 (IC50 59,000 nM) |
| Conditions | N-terminal MKLP2 (residues 56–505) ATPase basal activity assay; enzyme isolated from human hepatocellular carcinoma cells; pyruvate kinase/lactate dehydrogenase-coupled detection system; curated by CNRS/ChEMBL |
Why This Matters
For researchers requiring an MKLP2 tool compound with intermediate potency (not maximal inhibition), this compound provides a defined mid-range activity point useful for dose-response calibration or for studying partial target engagement effects, distinct from the near-full inhibition achieved by Paprotrain at comparable concentrations.
- [1] BindingDB Entry 50046981, Assay ID 1. Complete dataset of 12 compounds tested against N-terminal MKLP2 ATPase basal activity. Target: BDBM50140924 (IC50 1.85E+4 nM). Paprotrain: BDBM50140923 (IC50 1.35E+3 nM). Full IC50 range: 1.20E+3 to 5.90E+4 nM. View Source
